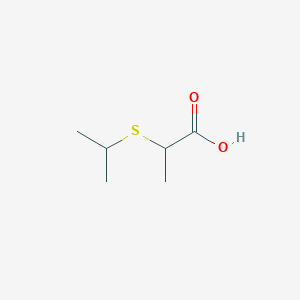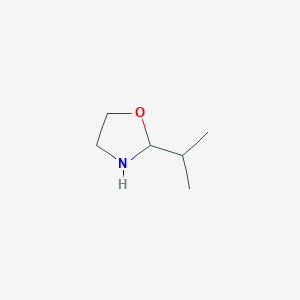
1-(Adamantan-1-yl)-2-phenylethan-1-one
Descripción general
Descripción
“1-(Adamantan-1-yl)-2-phenylethan-1-one” is a chemical compound that contains an adamantyl group and a phenylethanone group . The adamantyl group is derived from adamantane, a type of hydrocarbon that has a unique, stable structure . The phenylethanone group is a type of aromatic ketone .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For example, the synthesis of “1-(Adamantan-1-yl)propane-1,2-diamine” was achieved by reducing “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 . The resulting product was then resolved with L-tartaric acid .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain an adamantyl group attached to a phenylethanone group . The adamantyl group would contribute to the stability of the molecule due to its cage-like structure .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, reactions involving similar compounds have been reported . For instance, the reduction of “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 gave a racemic mixture of “1-(Adamantan-1-yl)ethane-1,2-diamine”, which was resolved with L-tartaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)-2-phenylethan-1-one is a useful reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, and as a reagent for the preparation of organometallic compounds. This compound has also been used for the conversion of carboxylic acids into esters, and for the preparation of a variety of other compounds. Additionally, this compound has been used as a catalyst in the synthesis of a variety of drugs, including anti-inflammatory, anti-cancer, and anti-viral agents.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-yl)-2-phenylethan-1-one is not fully understood. However, it is believed that this compound acts as a Lewis acid, forming a complex with the substrate and stabilizing the transition state of the reaction. This allows for the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the body. It has been reported to have antiviral and anti-inflammatory effects, as well as anti-cancer activity. Additionally, this compound has been reported to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Adamantan-1-yl)-2-phenylethan-1-one has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity. However, this compound also has some limitations. It is expensive and difficult to obtain, and it is not soluble in water.
Direcciones Futuras
1-(Adamantan-1-yl)-2-phenylethan-1-one has a wide range of potential applications, and there are many potential future directions for its use. It could be used in the synthesis of a variety of pharmaceuticals, as well as for the development of new catalysts and reagents. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the development of new diagnostic tools and treatments for diseases. Finally, this compound could be used to develop new methods for the synthesis of complex molecules.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHMJQGDPAHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337482 | |
| Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268543-19-7 | |
| Record name | 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)
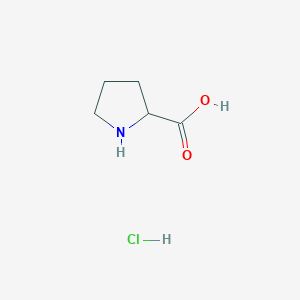
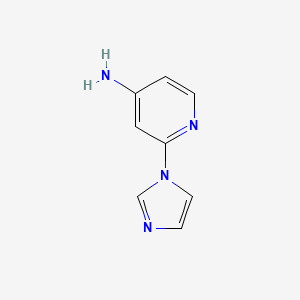
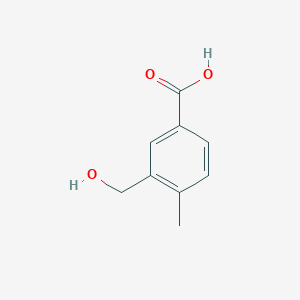

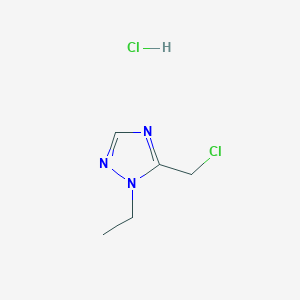
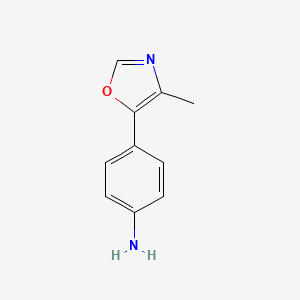
![{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride](/img/structure/B3381744.png)
